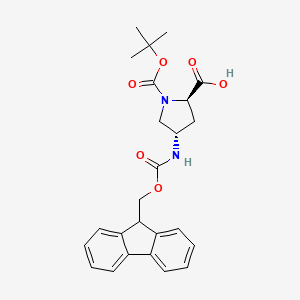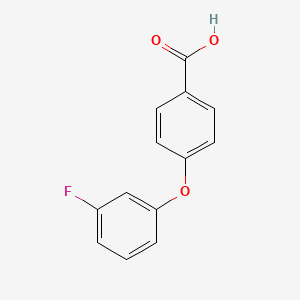![molecular formula C12H12N2O2S B3183391 {[(1-phenyl-1H-pyrazol-4-yl)methyl]thio}acetic acid CAS No. 957038-37-8](/img/structure/B3183391.png)
{[(1-phenyl-1H-pyrazol-4-yl)methyl]thio}acetic acid
Overview
Description
{[(1-phenyl-1H-pyrazol-4-yl)methyl]thio}acetic acid is a compound with the molecular formula C12H12N2O2S. It is a biochemical used in proteomics research and has various applications in scientific research .
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar pyrazole derivative showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
It is known that pyrazole derivatives can have a significant impact on various biochemical pathways due to their diverse pharmacological effects .
Result of Action
Similar pyrazole derivatives have shown potent antileishmanial and antimalarial activities , suggesting that this compound may have similar effects.
Preparation Methods
The synthesis of {[(1-phenyl-1H-pyrazol-4-yl)methyl]thio}acetic acid involves the reaction of phenyl hydrazine with ethyl acetoacetate. This reaction is typically carried out in the presence of a solvent such as ethanol or methanol at temperatures ranging from 0-78°C for 1-16 hours . Industrial production methods often involve scalable solvent-free reactions to ensure high yields and efficiency .
Chemical Reactions Analysis
{[(1-phenyl-1H-pyrazol-4-yl)methyl]thio}acetic acid undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving aromatic amines.
Reduction: Reduction reactions can also be performed, although specific conditions and reagents for these reactions are less commonly documented.
Scientific Research Applications
{[(1-phenyl-1H-pyrazol-4-yl)methyl]thio}acetic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various pyrazole derivatives, which are important in organic synthesis.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of agrochemicals and other industrial applications.
Comparison with Similar Compounds
{[(1-phenyl-1H-pyrazol-4-yl)methyl]thio}acetic acid is unique due to its specific structure and reactivity. Similar compounds include:
1H-Pyrazolo[3,4-b]pyridines: These compounds have similar heterocyclic structures and are used in various biomedical applications.
Bis(pyrazolyl)methanes: These derivatives also exhibit a wide range of biological activities and are used in medicinal chemistry.
Properties
IUPAC Name |
2-[(1-phenylpyrazol-4-yl)methylsulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-12(16)9-17-8-10-6-13-14(7-10)11-4-2-1-3-5-11/h1-7H,8-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBGNGUVCPWROR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CSCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



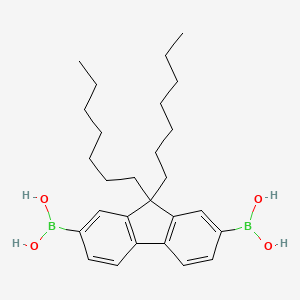
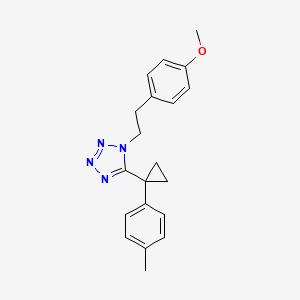

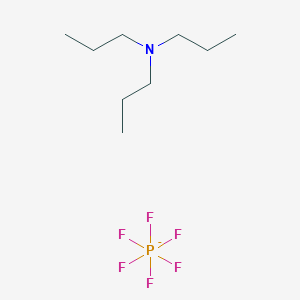
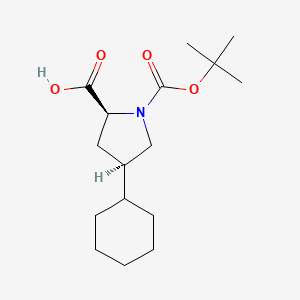
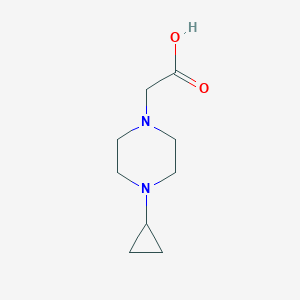
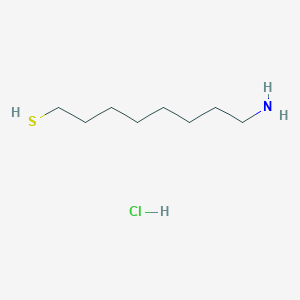
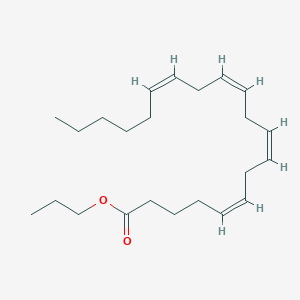
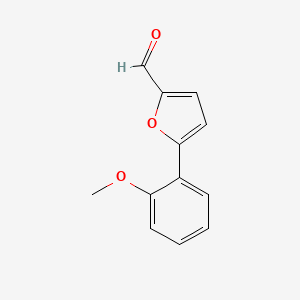
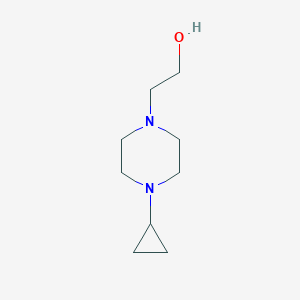
![b-(5-Hydroxybenzo[b]thien-2-yl)boronic acid](/img/structure/B3183394.png)
